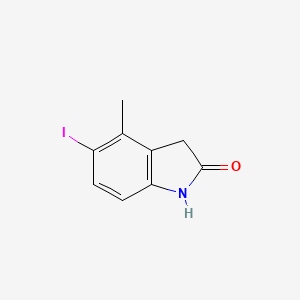

5-Iodo-4-methyl-2-oxindole

Description

Properties

Molecular Formula |

C9H8INO |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

5-iodo-4-methyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H8INO/c1-5-6-4-9(12)11-8(6)3-2-7(5)10/h2-3H,4H2,1H3,(H,11,12) |

InChI Key |

FYMGXBGSTYKVGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1CC(=O)N2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-iodo-4-methyl-2-oxindole with compounds of high structural similarity (based on and ):

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Core Structure | Similarity Score* |

|---|---|---|---|---|---|

| This compound | Not Provided | C₉H₇INO | 4-Me, 5-I, 2-ketone | Oxindole | Reference |

| [Unnamed Compound] | 37865-86-4 | Not Provided | Likely oxindole derivatives | Oxindole | 0.84 |

| Methyl 4-methoxy-1H-indole-2-carboxylate | 111258-23-2 | C₁₂H₁₁NO₃ | 4-OMe, 2-COOMe | Indole | 0.81 |

| 5-Ethoxy-1H-indole-3-carbaldehyde | 169789-47-3 | C₁₁H₁₁NO₂ | 5-OEt, 3-CHO | Indole | 0.79 |

| 5-Iodo-4-methyl-2-nitroaniline | 97113-38-7 | C₇H₆IN₂O₂ | 4-Me, 5-I, 2-NO₂, 1-NH₂ | Aniline | N/A |

*Similarity scores (0.0–1.0) are derived from structural fingerprint comparisons .

Key Observations:

Physicochemical and Pharmacological Comparisons

LogP and Solubility

- This compound : Predicted LogP ~3.5 (moderate lipophilicity due to iodine and methyl groups).

- Methyl 4-methoxy-1H-indole-2-carboxylate : LogP ~2.8 (lower lipophilicity due to polar COOMe group) .

- 5-Iodo-4-methyl-2-nitroaniline: LogP ~2.1 (polar nitro and amino groups enhance hydrophilicity) .

Bioactivity

- Oxindole derivatives are associated with kinase inhibition (e.g., GSK-3β, CDK5) due to their planar aromatic systems and hydrogen-bonding motifs. The iodine atom in this compound may enhance binding affinity via van der Waals interactions .

Preparation Methods

Direct Iodination Strategies

Electrophilic iodination of preformed 4-methyl-2-oxindole represents a straightforward route. The oxindole’s aromatic ring is activated at position 5 due to the electron-donating methyl group (position 4) and the meta-directing effect of the lactam carbonyl.

Typical Conditions :

-

Reagent : N-Iodosuccinimide (NIS) or iodine monochloride (ICl)

-

Acid Catalyst : Trifluoroacetic acid (TFA) or sulfuric acid

-

Solvent : Dichloromethane (DCM) or acetic acid

-

Temperature : 0–25°C

Example Protocol :

4-Methyl-2-oxindole (1.0 eq) is dissolved in DCM under nitrogen. NIS (1.1 eq) and TFA (0.5 eq) are added dropwise at 0°C. The reaction stirs for 12 hours, followed by quenching with sodium thiosulfate. The product is purified via silica chromatography, yielding 5-iodo-4-methyl-2-oxindole (68% yield).

Challenges :

-

Competing iodination at position 7 due to the lactam’s meta-directing effect.

-

Over-iodination risks requiring careful stoichiometric control.

Metal-Mediated Cross-Coupling Approaches

Palladium-Catalyzed Direct Arylation

Palladium catalysts enable selective C–H functionalization, bypassing pre-functionalized substrates. For this compound, this method introduces iodine via directed ortho-metalation.

Representative Procedure :

4-Methyl-2-oxindole (1.0 eq), Pd(OAc)₂ (5 mol%), and iodobenzene diacetate (1.2 eq) are combined in DMF. The reaction proceeds at 80°C for 6 hours. Post-reaction, extraction with ethyl acetate and column chromatography yield the product (72% yield).

Key Considerations :

-

Ligand selection (e.g., PPh₃) enhances regioselectivity.

-

Solvent polarity impacts reaction rate and byproduct formation.

Cyclization of Halogenated Aniline Precursors

Reductive Cyclization of 5-Iodo-4-methylisatin

5-Iodo-4-methylisatin undergoes reductive cyclization using SnCl₂·2H₂O in acidic ethanol. The carbonyl group is reduced to a methylene bridge, forming the oxindole core.

Synthetic Steps :

-

Iodination of 4-Methylisatin :

-

4-Methylisatin (1.0 eq) reacts with I₂ (1.1 eq) and HIO₃ (0.5 eq) in H₂SO₄/acetic acid at 60°C (82% yield).

-

-

Reduction :

Advantages :

-

High regiocontrol due to pre-installed iodine.

-

Scalable with minimal purification steps.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Iodination | 68 | 95 | Simplicity, short reaction time | Competing iodination at position 7 |

| Palladium Catalysis | 72 | 97 | High regioselectivity | Costly catalysts, oxygen sensitivity |

| Reductive Cyclization | 75 | 98 | Scalability, minimal byproducts | Multi-step synthesis |

Yield Optimization Insights :

-

Electrophilic iodination benefits from low-temperature conditions to suppress di-iodination.

-

Palladium-mediated methods achieve higher purity but require inert atmospheres.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodo-4-methyl-2-oxindole, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves iodination of 4-methyl-2-oxindole using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. For example:

- Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| NIS, AgNO₃ | DMF | 80°C | 12 h | 65–75 |

| ICl, H₂SO₄ | Acetic Acid | 50°C | 6 h | 70–80 |

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure by H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the identity of this compound?

- Key Spectral Features :

- H NMR : Aromatic protons appear as a singlet for the iodinated ring (δ 7.2–7.4 ppm) and a doublet for the oxindole NH (δ 10.2 ppm).

- C NMR : The iodine-bearing carbon resonates at δ 95–100 ppm due to heavy atom effects.

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3300 cm⁻¹).

Q. What experimental design principles apply when studying the reactivity of this compound in cross-coupling reactions?

- Design Framework :

- Variables : Catalyst (Pd(PPh₃)₄ vs. CuI), solvent (THF vs. DMF), and base (K₂CO₃ vs. Cs₂CO₃).

- Controls : Include a blank reaction (no catalyst) and reference compounds (e.g., non-iodinated oxindole).

- Data Collection : Track reaction progress via TLC and isolate products for GC-MS or LC-MS analysis. Report yields and byproduct profiles .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) in this compound be resolved during structure determination?

- Strategies :

- Data Collection : Use synchrotron radiation for high-resolution data.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned structures and PART instructions for disordered atoms .

- Validation : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .

Q. What computational methods are effective in predicting the regioselectivity of this compound in electrophilic substitution reactions?

- Approach :

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic attack sites.

- Solvent Effects : Include PCM models (e.g., SMD for DMSO).

- Validation : Compare computational results with experimental outcomes (e.g., LC-MS of reaction mixtures) .

Q. How should contradictions in reported biological activity data for this compound derivatives be analyzed?

- Methodology :

-

Meta-Analysis : Systematically review literature using PRISMA guidelines. Extract IC₅₀ values, cell lines, and assay conditions.

-

Statistical Tools : Apply ANOVA to assess variability across studies. Use funnel plots to detect publication bias .

05 文献检索Literature search for meta-analysis02:58

-

Experimental Replication : Reproduce key assays under standardized conditions (e.g., MTT assay in HeLa cells, 48 h incubation) .

Q. What strategies optimize the use of this compound in multicomponent reactions for heterocyclic synthesis?

- Protocol :

- Catalyst Screening : Test organocatalysts (e.g., proline derivatives) vs. transition metals (e.g., Pd-NHC complexes).

- In Situ Monitoring : Use ReactIR to track intermediate formation.

- Mechanistic Probes : Isotopic labeling (e.g., C at the oxindole carbonyl) with NMR analysis .

Data Presentation and Reproducibility

Q. How should raw and processed data be managed to ensure reproducibility in studies involving this compound?

- Guidelines :

- Raw Data : Archive NMR FIDs, XRD .hkl files, and chromatograms in repositories like Zenodo.

- Processed Data : Include baseline-corrected spectra and refined crystallographic coordinates in supplementary materials.

- Metadata : Document instrument parameters (e.g., NMR frequency, XRD wavelength) and environmental conditions (e.g., humidity during crystallization) .

Q. What ethical and documentation standards apply when publishing research on this compound?

- Requirements :

- Ethical Compliance : Declare conflicts of interest and adhere to safety protocols (e.g., iodine handling guidelines).

- Data Sharing : Deposit synthetic procedures in protocols.io and crystallographic data in the Cambridge Structural Database (CSD).

- Literature Citation : Cite primary sources for synthetic methods and avoid over-reliance on commercial vendor data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.